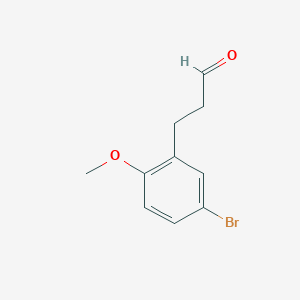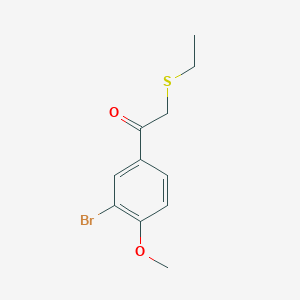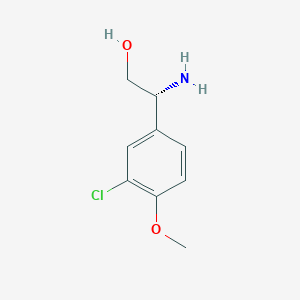
(2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques and quality control measures is essential to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
(2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which (2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for therapeutic research. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(2r)-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Similar structure but lacks the methoxy group.
(2r)-2-Amino-2-(3-methoxyphenyl)ethan-1-ol: Similar structure but lacks the chloro group.
(2r)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
The presence of both the chloro and methoxy groups in (2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-chloro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
Clave InChI |
CBAZHIJEXPNXOM-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](CO)N)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C(CO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


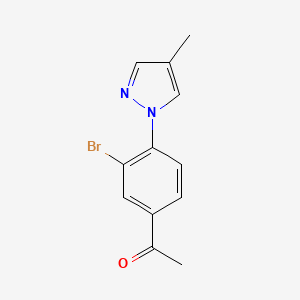
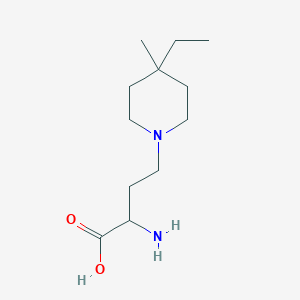
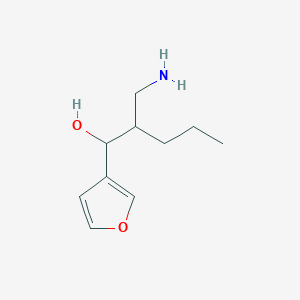

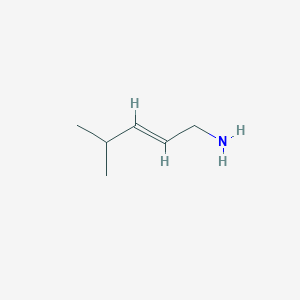
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

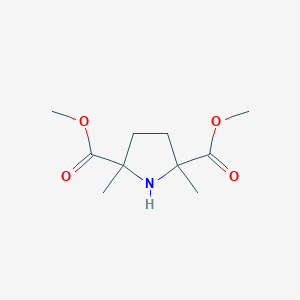
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)

![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
